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Abstract
This document provides a detailed protocol for the synthesis of Boc-NHCH2CH2-PEG1-azide,

a valuable heterobifunctional linker used in bioconjugation, proteomics, and drug discovery,

particularly in the development of Proteolysis Targeting Chimeras (PROTACs). The synthetic

route is a robust three-step process commencing from the commercially available starting

material, 2-(2-aminoethoxy)ethanol. The protocol outlines the Boc protection of the primary

amine, followed by mesylation of the terminal hydroxyl group, and its subsequent conversion to

an azide. This guide includes comprehensive experimental procedures, characterization data,

and a visual representation of the synthetic workflow.

Introduction
Boc-NHCH2CH2-PEG1-azide, also known as tert-butyl (2-(2-azidoethoxy)ethyl)carbamate, is

a short-chain polyethylene glycol (PEG) linker containing a Boc-protected amine and a terminal

azide group. The Boc protecting group ensures the stability of the amine during synthesis and

can be readily removed under acidic conditions to reveal a primary amine for subsequent

conjugation.[1] The azide moiety serves as a versatile handle for "click chemistry," enabling

efficient and specific ligation to alkyne-containing molecules through copper-catalyzed

(CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reactions. These

characteristics make it an ideal tool for linking biomolecules, small molecule ligands, or
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fluorescent probes in the construction of complex bioconjugates and targeted therapeutics like

PROTACs.[2]

Synthesis Overview
The synthesis of Boc-NHCH2CH2-PEG1-azide is accomplished through a three-step

sequence starting from 2-(2-aminoethoxy)ethanol.

Boc Protection: The primary amine of 2-(2-aminoethoxy)ethanol is protected with a tert-

butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc)₂O to yield N-Boc-2-(2-

hydroxyethoxy)ethanamine.

Mesylation: The terminal hydroxyl group of the Boc-protected intermediate is converted into

a good leaving group by reaction with methanesulfonyl chloride (MsCl) in the presence of a

base, yielding the corresponding mesylate.

Azidation: The mesylate is displaced by an azide nucleophile using sodium azide (NaN₃) to

afford the final product, Boc-NHCH2CH2-PEG1-azide.

Quantitative Data Summary
The following table summarizes the key quantitative data for each step of the synthesis.
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Step Reaction
Starting
Material

Product
Molecular
Weight (
g/mol )

Typical
Yield (%)

Purity (%)

1
Boc

Protection

2-(2-

aminoetho

xy)ethanol

N-Boc-2-

(2-

hydroxyeth

oxy)ethana

mine

205.25 >95 >95

2 Mesylation

N-Boc-2-

(2-

hydroxyeth

oxy)ethana

mine

Boc-

NHCH₂CH

₂-PEG1-

mesylate

283.33 >95 >95

3 Azidation

Boc-

NHCH₂CH

₂-PEG1-

mesylate

Boc-

NHCH₂CH

₂-PEG1-

azide

230.26 >90 >97

Experimental Protocols
Step 1: Synthesis of N-Boc-2-(2-
hydroxyethoxy)ethanamine
Materials:

2-(2-aminoethoxy)ethanol

Di-tert-butyl dicarbonate ((Boc)₂O)

Dichloromethane (DCM) or Tetrahydrofuran (THF)

Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

Deionized Water

Brine
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Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

Dissolve 2-(2-aminoethoxy)ethanol (1.0 eq) in dichloromethane (DCM).

Add triethylamine (1.1 eq) to the solution and cool to 0 °C in an ice bath.

Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM to the reaction mixture.

Allow the reaction to warm to room temperature and stir for 12-16 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, wash the reaction mixture with deionized water and then with brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to obtain N-Boc-2-(2-hydroxyethoxy)ethanamine as a colorless oil.

Step 2: Synthesis of Boc-NHCH₂CH₂-PEG1-mesylate
Materials:

N-Boc-2-(2-hydroxyethoxy)ethanamine

Anhydrous Dichloromethane (DCM)

Triethylamine (TEA)

Methanesulfonyl chloride (MsCl)

Deionized Water

Brine

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:
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Dissolve N-Boc-2-(2-hydroxyethoxy)ethanamine (1.0 eq) in anhydrous DCM under an inert

atmosphere (e.g., nitrogen or argon).

Add triethylamine (1.5 eq) to the solution and cool to 0 °C.

Add methanesulfonyl chloride (1.2 eq) dropwise to the stirred solution.

Stir the reaction at 0 °C for 1 hour and then at room temperature for 4-6 hours.

Monitor the reaction by TLC.

Once the reaction is complete, wash the mixture with cold deionized water, followed by brine.

Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo

to yield the mesylated product.

Step 3: Synthesis of Boc-NHCH₂CH₂-PEG1-azide
Materials:

Boc-NHCH₂CH₂-PEG1-mesylate

Dimethylformamide (DMF) or Ethanol

Sodium azide (NaN₃)

Deionized Water

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

Dissolve the mesylated intermediate (1.0 eq) in DMF or ethanol.

Add sodium azide (1.5 - 2.0 eq) to the solution.

Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.[3]
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Monitor the reaction by TLC.

After cooling to room temperature, add deionized water and extract the product with DCM or

ethyl acetate.[3]

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

Filter and concentrate under reduced pressure. The crude product can be purified by column

chromatography on silica gel to afford pure Boc-NHCH2CH2-PEG1-azide.

Visualized Workflows and Pathways
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Synthesis of Boc-NHCH2CH2-PEG1-azide

2-(2-aminoethoxy)ethanol N-Boc-2-(2-hydroxyethoxy)ethanamine

(Boc)2O, TEA
DCM Boc-NHCH2CH2-PEG1-mesylate

MsCl, TEA
DCM Boc-NHCH2CH2-PEG1-azide

NaN3
DMF
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Application in PROTAC Assembly
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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